6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
Description
6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a bicyclic heterocyclic compound characterized by a fused bicyclo[3.2.0]heptane skeleton containing sulfur (thia) and nitrogen (aza) atoms. The "6,6-dioxide" designation indicates the presence of two oxygen atoms bonded to the sulfur at position 4. This structural motif is critical in medicinal chemistry, particularly in β-lactam antibiotics and enzyme inhibitors, where sulfur dioxide groups enhance stability and reactivity .
Key features:
- Bicyclic framework: The [3.2.0] system comprises a four-membered ring fused to a three-membered ring.
- Molecular formula: Likely analogous to Sulbactam derivatives (e.g., C₇H₁₀N₂O₄S), though exact data requires further experimental confirmation.
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2 |
InChI Key |
AMRBNGGGZIGGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)C2CN1 |
Origin of Product |
United States |
Preparation Methods
Principle and Reaction Conditions
The key step in synthesizing the bicyclic core is the intramolecular or intermolecular photochemical [2+2] cycloaddition of olefinic or alkenyl substrates. This method is well-documented for constructing strained bicyclic systems such as 3-azabicyclo[3.2.0]heptanes.
Example Procedure
- Irradiation of bisallylammonium salts or alkenyl boronic acid pinacolates under UV light (typically 300–350 nm) in suitable solvents such as acetone or acetonitrile.
- The reaction is often sensitized by photosensitizers to improve yield and selectivity.
- Reaction concentrations and temperature are optimized to minimize side reactions and maximize cycloadduct formation.
Advantages and Challenges
- Provides direct access to the bicyclic core.
- Can be scaled up to multi-gram quantities (up to 60 g reported).
- Challenges include isolation difficulties due to high aqueous solubility and emulsion formation during extraction.
Catalytic Cyclization and Oxidation
Cyclization of Enynes and Enamides
Sulfone Formation
- The sulfur atom in the thia-azabicyclo compound is oxidized to the dioxide (sulfone) using oxidizing agents such as hydrogen peroxide or peracids.
- This oxidation step is typically performed after the bicyclic core assembly to avoid interference with cyclization.
Industrial and Laboratory Scale Preparation
Industrial Challenges
Laboratory Scale Synthesis
- Laboratory synthesis is more straightforward but faces challenges in isolating pure exo or endo isomers.
- The use of ditoluoyltartrate salts facilitates the isolation of the desired exo isomer.
Data Table: Summary of Preparation Methods
Research Discoveries and Optimization
- Recent studies have optimized wavelength, reagent concentration, and photosensitizer choice to improve photochemical cycloaddition yields and selectivity.
- The use of alkenyl boronic acid pinacolates was found superior to trifluoroborates for cycloaddition efficiency.
- Improved synthetic routes to related compounds such as Tazobactam highlight the utility of these bicyclic sulfones as key intermediates.
- Enantiomerically pure azabicyclo[3.2.0]heptanes have been synthesized using optically active starting materials, expanding the scope of chiral drug building blocks.
Chemical Reactions Analysis
Types of Reactions
6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Penam Derivatives: Sulbactam
Sulbactam (4-Thia-1-azabicyclo[3.2.0]heptane 4,4-dioxide) shares the same bicyclo[3.2.0] core but differs in substituent positions:
- Thia position : Sulfur at position 4 vs. 6 in the target compound.
- Aza position : Nitrogen at position 1 vs. 3.
- Biological role : Sulbactam is a β-lactamase inhibitor used in combination with β-lactam antibiotics to counteract bacterial resistance . The 4,4-dioxide group enhances its binding affinity to β-lactamase enzymes.
| Property | 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-Dioxide | Sulbactam (4,4-Dioxide) |
|---|---|---|
| Bicyclic System | [3.2.0] | [3.2.0] |
| Thia Position | 6 | 4 |
| Aza Position | 3 | 1 |
| Dioxide Position | 6,6 | 4,4 |
| Biological Activity | Potential β-lactamase inhibitor | β-lactamase inhibitor |
| Solubility (Predicted) | High (due to sulfone group) | High |
Spirocyclic Analogues
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide () features a spirocyclic system rather than a fused bicyclic structure. Key differences include:
- Ring fusion : Spiro systems connect via a single atom, altering steric and electronic properties.
- Applications : Primarily used as synthetic intermediates or building blocks in drug discovery.
Non-Sulfonated Bicyclic Compounds
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione (Butcher et al., 2006) lacks sulfur and dioxide groups. Its diketone structure makes it a candidate for crystallographic studies rather than therapeutic use .
Physicochemical and Pharmacological Properties
Predicted Properties ()
- Density : ~1.49 g/cm³ (similar to Sulbactam derivatives).
- pKa : ~2.45 (acidic due to sulfone and carboxyl groups).
- Solubility : Enhanced by polar sulfone groups, favoring aqueous formulations.
Biological Activity
6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for developing new antibacterial agents. Characterized by its unique bicyclic structure containing sulfur and nitrogen, this compound exhibits diverse biological activities that warrant detailed examination.
- Molecular Formula : C5H9NO2S
- Molecular Weight : 147.19 g/mol
- IUPAC Name : 6λthis compound
- Structural Features : The bicyclic framework is essential for its biological activity, particularly in inhibiting bacterial cell wall synthesis, akin to certain beta-lactam antibiotics.
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes by binding to their active sites. This interaction blocks substrate access and affects various biochemical pathways critical for bacterial survival and proliferation .
Biological Activity
The compound has been noted for its antibacterial properties , making it a candidate for further development in combating resistant bacterial strains. Its structural similarity to beta-lactam antibiotics suggests it may effectively inhibit cell wall synthesis in bacteria.
Comparative Biological Activity Table
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic with sulfur and nitrogen | Antibacterial |
| Penicillin Derivatives | Beta-lactam core | Antibacterial |
| Sulbactam | Bicyclic lactam | Beta-lactamase inhibitor |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Reaction of 1-bromo-3-chloropropane with thiourea followed by cyclization.
- Intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
Research indicates that modifications of the bicyclic structure can enhance antimicrobial potency, indicating the importance of structural variations in developing effective derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's binding affinity at dopamine receptors, suggesting potential applications beyond antibacterial activity. For instance, new derivatives synthesized through multicomponent reactions displayed greater binding affinities at D(2L) and D(3) dopamine receptors compared to D(1) binding sites .
Notable Research Findings:
- Antibacterial Efficacy : Modifications to enhance activity against resistant strains.
- Dopamine Receptor Binding : Potential implications for neurological applications.
- Enzyme Inhibition Studies : Demonstrated effectiveness in inhibiting specific enzymes critical for bacterial growth.
Q & A
Q. What established synthetic routes are available for 6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide and its derivatives?
- Methodological Answer: The compound and its analogs are synthesized via:
- [3+2] Cycloaddition : A modular approach using nitrile oxides and bicyclic alkenes to generate functionalized derivatives, enabling diverse substituent introduction .
- Oxidative Decarboxylation : Applied to dihydrothiophenes to form bicyclic structures with sulfone groups, as demonstrated by Block (2007) .
- Chemoenzymatic Synthesis : Combines enzymatic resolution with chemical steps to produce enantiomerically pure derivatives, as seen in dopaminergic ligand studies .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer:
- X-ray Crystallography : Resolves bond angles, torsion angles, and stereochemistry. For example, Butcher et al. (2005) confirmed the bicyclic framework and sulfone positioning in a derivative using this method .
- NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) distinguishes bridgehead protons and verifies stereochemical assignments.
Q. What analytical techniques ensure purity and compliance with pharmacopeial standards for this compound?
- Methodological Answer:
- HPLC with UV/Vis Detection : Validates purity thresholds (e.g., 98.0–102.0% for active pharmaceutical ingredients), as per Pharmacopeial Forum guidelines .
- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities via high-resolution MS (HRMS).
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of 6-Thia-3-azabicyclo[3.2.0]heptane derivatives?
- Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cycloaddition reactions. For example, Homon et al. (2018) used DFT to rationalize [3+2] cycloaddition outcomes .
- Molecular Dynamics (MD) Simulations : Assess solvent effects and conformational stability, critical for optimizing reaction conditions .
Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., bridgehead functionalization) clarifies bioactivity discrepancies. Reinart-Okugbeni et al. (2012) linked stereochemistry to dopaminergic receptor affinity .
- Batch-to-Batch Purity Analysis : Pharmacopeial standards (e.g., USP) mitigate variability caused by synthetic byproducts .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
